molecular formula C16H11BrClNOS B11690590 N-(2-bromo-4-methylphenyl)-3-chloro-1-benzothiophene-2-carboxamide

N-(2-bromo-4-methylphenyl)-3-chloro-1-benzothiophene-2-carboxamide

Cat. No.: B11690590
M. Wt: 380.7 g/mol
InChI Key: HCFSSTYDLZPFGZ-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-3-chloro-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophenes. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-3-chloro-1-benzothiophene-2-carboxamide typically involves multiple steps. One common method starts with the bromination of 4-methylphenyl using N-bromosuccinimide (NBS) to introduce the bromo group. This is followed by the chlorination of benzothiophene using a chlorinating agent such as thionyl chloride. The final step involves the coupling of the bromo and chloro intermediates under specific conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-3-chloro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-3-chloro-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Bromo-4-methylphenyl)-3-(3-fluorophenyl)-3-phenylpropanamide
  • N-(2-Bromo-4-methylphenyl)-4-(3-chloropropyl)benzenesulfonamide

Uniqueness

N-(2-bromo-4-methylphenyl)-3-chloro-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H11BrClNOS

Molecular Weight

380.7 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-3-chloro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H11BrClNOS/c1-9-6-7-12(11(17)8-9)19-16(20)15-14(18)10-4-2-3-5-13(10)21-15/h2-8H,1H3,(H,19,20)

InChI Key

HCFSSTYDLZPFGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)Br

Origin of Product

United States

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